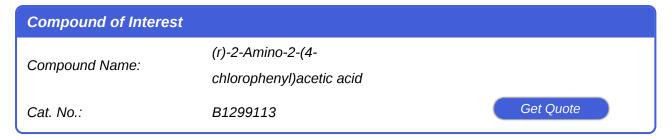


# molecular weight of (r)-2-Amino-2-(4chlorophenyl)acetic acid

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An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of **(R)-2-Amino-2-(4-chlorophenyl)acetic acid**, a non-proteinogenic amino acid with significant applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and potential biological significance.

# **Core Chemical and Physical Properties**

**(R)-2-Amino-2-(4-chlorophenyl)acetic acid**, also known as D-4-Chlorophenylglycine, is a chiral compound. Its physicochemical properties are crucial for its application in synthesis and biological systems. A summary of its key quantitative data is presented below.



Property	Value	Source
Molecular Weight	185.61 g/mol	[1]
Molecular Formula	C8H8CINO2	[1]
CAS Number	43189-37-3	[1]
IUPAC Name	(2R)-2-amino-2-(4- chlorophenyl)acetic acid	[1]
Melting Point	220-230°C	[2]
Boiling Point (est.)	328.8±32.0 °C at 760 mmHg	[2]
Density (est.)	1.4±0.1 g/cm3	[2]
Appearance	White to off-white solid	[3]
InChI	InChI=1S/C8H8CINO2/c9-6-3- 1-5(2-4-6)7(10)8(11)12/h1- 4,7H,10H2,(H,11,12)/t7-/m1/s1	[1]
InChIKey	QGJGBYXRJVIYGA- SSDOTTSWSA-N	[1]
SMILES	C1=CC(=CC=C1INVALID- LINKN)CI	[1]

# **Experimental Protocols**

Detailed methodologies for the synthesis, chiral separation, and characterization of **(R)-2-Amino-2-(4-chlorophenyl)acetic acid** are outlined below.

## Synthesis via Benzyl Cyanide Hydrolysis

A common method for the synthesis of the racemic mixture of 2-Amino-2-(4-chlorophenyl)acetic acid involves the hydrolysis of the corresponding benzyl cyanide. Subsequent chiral resolution is required to isolate the (R)-enantiomer.

Materials:



- p-Chlorobenzyl cyanide
- Sulfuric acid (98%)
- Water
- Sodium Hydroxide (for neutralization)

#### Procedure:

- In a reaction vessel, carefully add p-chlorobenzyl cyanide to a solution of sulfuric acid in water under controlled temperature conditions.
- The mixture is heated to promote hydrolysis of the nitrile group to a carboxylic acid and the benzylic carbon to a hydroxyl group, which is then aminated.
- The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled and carefully neutralized with a sodium hydroxide solution to precipitate the crude product.
- The crude product is collected by filtration, washed with water to remove inorganic impurities, and dried.
- This procedure yields a racemic mixture, which then requires chiral separation.

A similar hydrolysis method has been reported for the synthesis of chlorophenylacetic acids.[4]

# Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is critical, particularly in the pharmaceutical industry, as different enantiomers can have distinct biological activities.[5] Chiral HPLC is a powerful technique for this purpose.

Instrumentation and Columns:



- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral Stationary Phase (CSP) column. Chirex columns or zwitterionic CSPs like
   CHIRALPAK® ZWIX(+) are suitable for the separation of free amino acids.[5][6]

#### Mobile Phase:

• A typical mobile phase for chiral separation of amino acids on a zwitterionic CSP could be a mixture of Methanol/Acetonitrile/Water with additives like formic acid and diethylamine to control the pH and ionic strength.[6]

#### Procedure:

- Prepare a standard solution of the racemic 2-Amino-2-(4-chlorophenyl)acetic acid in the mobile phase.
- Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
- Inject the sample solution onto the column.
- Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
- The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The elution order can often be reversed by using a CSP with the pseudo-enantiomeric selector.[6]

#### Characterization

The identity and purity of the synthesized **(R)-2-Amino-2-(4-chlorophenyl)acetic acid** should be confirmed using standard analytical techniques.

- Melting Point: Determined using a melting point apparatus to assess purity.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino group (N-H stretch), carboxylic acid (O-H and C=O stretch), and the chloro-substituted aromatic ring.



- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

## **Biological Significance and Applications**

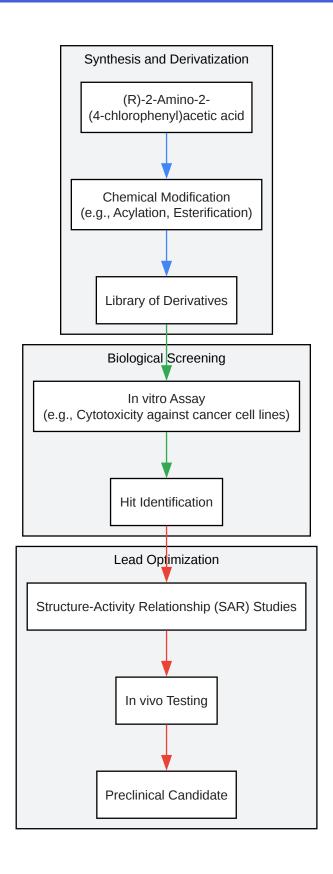
**(R)-2-Amino-2-(4-chlorophenyl)acetic acid** serves as a crucial building block in the synthesis of more complex molecules, including peptides and other derivatives with potential applications in medicinal chemistry.[7] As a derivative of glycine, it belongs to a class of compounds recognized for their potential biological activities.[2][3][8] Amino acid derivatives are known to influence the secretion of anabolic hormones and can be used as ergogenic supplements.[3]

The biological activities of this compound and its derivatives are attributed to their molecular interactions with various cellular pathways and enzymes.[7] For instance, derivatives of chlorophenylamino-s-triazine have been investigated for their cytotoxic activities against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[9]

## **Workflow for Evaluating Biological Activity**

The following diagram illustrates a general workflow for screening the biological activity of **(R)-2-Amino-2-(4-chlorophenyl)acetic acid** derivatives.





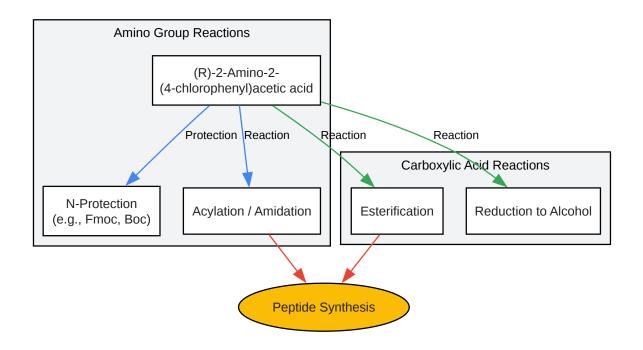
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Caption: Workflow for the development of drug candidates from (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

## **Role in Peptide Synthesis**

The amino and carboxylic acid functional groups of **(R)-2-Amino-2-(4-chlorophenyl)acetic acid** make it a valuable building block for peptide synthesis. The amino group can be protected, and the carboxylic acid group activated for amide bond formation, or vice versa.



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Caption: Chemical reactivity of (R)-2-Amino-2-(4-chlorophenyl)acetic acid in synthesis.

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